molecular formula C16H15Cl2N5O3 B275772 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No. B275772
M. Wt: 396.2 g/mol
InChI Key: RGFOOHUYSKAMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide, also known as ODZ10117, is a novel compound that has gained significant attention due to its potential applications in scientific research. This compound is a small molecule that has shown promising results in various preclinical studies as a potent inhibitor of a particular protein target.

Mechanism of Action

4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a potent inhibitor of a specific protein target, which is involved in the regulation of cell growth, proliferation, and survival. This protein target is overexpressed in various types of cancer, making 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide a potential candidate for cancer therapy. 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide binds to the protein target, preventing its activation and subsequent downstream signaling. This inhibition of the protein target leads to the inhibition of cell growth, proliferation, and survival, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has shown significant biochemical and physiological effects in preclinical studies. In cancer cells, 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide inhibits cell growth, proliferation, and survival, ultimately resulting in the death of cancer cells. Furthermore, 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has also been shown to reduce inflammation in various preclinical models. In neurodegenerative diseases, 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has been shown to reduce the accumulation of toxic protein aggregates, leading to improved neuronal function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is its potent inhibitory activity against a specific protein target, making it a potential candidate for cancer therapy, neurodegenerative diseases, and inflammation. Furthermore, the synthesis of 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a relatively straightforward process that can be performed on a small scale in a laboratory setting. However, one of the limitations of 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is its relatively low solubility, which can make it challenging to work within laboratory experiments.

Future Directions

There are several areas of future research for 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide. One of the potential areas of research is the development of 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide derivatives with improved solubility and pharmacokinetic properties. Furthermore, the potential applications of 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide in other scientific research fields, such as infectious diseases and metabolic disorders, should be explored. Finally, the efficacy and safety of 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide should be evaluated in clinical trials to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves a multi-step process that starts with the reaction of 5-(3,5-dichlorophenyl)furan-2-carbaldehyde with ethylenediamine to form an intermediate compound. This intermediate compound is then reacted with 1,2,5-oxadiazole-3-carboxylic acid to form 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide. The synthesis of 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a relatively straightforward process that can be performed on a small scale in a laboratory setting.

Scientific Research Applications

4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has shown potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In preclinical studies, 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has been shown to be a potent inhibitor of a specific protein target, which is involved in the regulation of cell growth, proliferation, and survival. This protein target is overexpressed in various types of cancer, making 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide a potential candidate for cancer therapy. Furthermore, 4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has also shown promising results in the treatment of neurodegenerative diseases and inflammation.

properties

Molecular Formula

C16H15Cl2N5O3

Molecular Weight

396.2 g/mol

IUPAC Name

4-amino-N-[2-[[5-(3,5-dichlorophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C16H15Cl2N5O3/c17-10-5-9(6-11(18)7-10)13-2-1-12(25-13)8-20-3-4-21-16(24)14-15(19)23-26-22-14/h1-2,5-7,20H,3-4,8H2,(H2,19,23)(H,21,24)

InChI Key

RGFOOHUYSKAMJH-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)CNCCNC(=O)C3=NON=C3N

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)CNCCNC(=O)C3=NON=C3N

Origin of Product

United States

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